Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride
Description
Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride (CAS: 2703781-08-0) is a synthetic organic compound with the molecular formula C₁₂H₁₆ClFN₂O₂ and a molecular weight of 274.719 g/mol . Its structure features a benzoate ester core substituted with a fluorine atom at the 2-position and a piperazine ring at the 5-position, forming a hydrochloride salt (Figure 1). The compound is commercially available as a research chemical, primarily used as a building block in pharmaceutical and agrochemical synthesis due to its reactive piperazine moiety and fluorine-enhanced electronic properties .
Properties
Molecular Formula |
C12H16ClFN2O2 |
|---|---|
Molecular Weight |
274.72 g/mol |
IUPAC Name |
methyl 2-fluoro-5-piperazin-1-ylbenzoate;hydrochloride |
InChI |
InChI=1S/C12H15FN2O2.ClH/c1-17-12(16)10-8-9(2-3-11(10)13)15-6-4-14-5-7-15;/h2-3,8,14H,4-7H2,1H3;1H |
InChI Key |
VGJHDTPZMSLOFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCNCC2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with piperazine under specific conditions. The nitro group is reduced to an amine, followed by esterification to form the methyl ester. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
The major products formed from these reactions include various substituted benzoates, oxidized or reduced piperazine derivatives, and hydrolyzed carboxylic acids .
Scientific Research Applications
Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the fluorinated benzoate moiety can enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
Key Structural Features :
- Benzoate ester : Enhances lipophilicity and metabolic stability.
- Fluorine substituent : Introduces electron-withdrawing effects, influencing reactivity and binding interactions.
Comparative Analysis with Structurally Similar Compounds
Quinoline-Based Piperazine Derivatives (C1–C7 Series)
Compounds such as Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) share a piperazine linkage but incorporate a quinoline-carbonyl group instead of a benzoate ester (Table 1) .
Key Differences :
- Electronic Effects: The quinoline-carbonyl group in C4 introduces stronger electron-withdrawing effects compared to the benzoate ester, which may alter binding affinity in biological targets.
- Synthetic Complexity: Quinoline derivatives require multi-step synthesis involving Friedländer annulation, whereas the target compound is synthesized via simpler esterification and piperazine coupling .
Table 1: Structural Comparison with Quinoline Derivatives
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Benzoate ester | 2-F, 5-piperazine | 274.72 |
| C4 (Quinoline derivative) | Quinoline-carbonyl | 4-F-phenyl, piperazine, benzoate ester | 513.52 |
Piperazine-Containing Esters (Ethyl 2-(Piperazin-1-yl)Acetate)
Ethyl 2-(piperazin-1-yl)acetate (BD33562) is a simpler analog with an acetate ester and piperazine group (MW: 172.23 g/mol) .
Key Differences :
Fluorinated Benzoate Derivatives
Methyl 2-fluoro-5-(trifluoromethyl)benzoate (CAS: 556112-92-6) replaces the piperazine with a trifluoromethyl group (CF₃), resulting in distinct electronic and steric properties .
Key Differences :
- Substituent Effects : The CF₃ group is strongly electron-withdrawing, whereas the piperazine in the target compound is electron-donating, influencing reactivity in nucleophilic substitutions.
- Applications : CF₃-substituted benzoates are often used in materials science, while the target’s piperazine makes it more relevant to medicinal chemistry .
Pharmaceutical Piperazine Derivatives (Ofloxacin Analogs)
Piperazine-containing pharmaceuticals like Ofloxacin N-oxide hydrochloride () feature fused heterocycles and carboxyl groups, enabling antibacterial activity .
Key Differences :
- Complexity : Ofloxacin derivatives have rigid bicyclic structures critical for targeting DNA gyrase, unlike the flexible benzoate-piperazine scaffold of the target compound.
- Bioactivity : The target lacks the carboxyl group necessary for antibiotic efficacy but may serve as an intermediate in synthesizing such drugs .
Table 2: Comparative Properties of Selected Compounds
| Compound Type | Core Structure | Key Substituents | Molecular Weight (g/mol) | Primary Application |
|---|---|---|---|---|
| Target Compound | Benzoate ester | 2-F, 5-piperazine (HCl salt) | 274.72 | Pharmaceutical intermediate |
| Quinoline Derivative (C4) | Quinoline-carbonyl | 4-F-phenyl, piperazine | 513.52 | Anticancer research |
| Ethyl Piperazine Acetate | Acetate | Piperazine | 172.23 | Chemical synthesis |
| CF₃-Benzoate | Benzoate ester | 2-F, 5-CF₃ | 222.13 | Materials science |
| Ofloxacin N-oxide HCl | Fluoroquinolone | Piperazine, carboxyl | 401.80 | Antibacterial agent |
Biological Activity
Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride is a compound with notable biological activity, primarily due to its unique structural features. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C₁₂H₁₅ClFN₂O₂
- Key Functional Groups: Piperazine ring, fluorine atom at the 2-position, and benzoate derivative.
The presence of the piperazine moiety is significant as it is known for its ability to interact with various neurotransmitter receptors, which may modulate their activity. The fluorine substitution enhances lipophilicity, potentially improving membrane permeability and biological interactions.
This compound has been investigated for its effects on neurotransmitter systems and its potential as a therapeutic agent in neurological disorders and cancer treatment. The following mechanisms have been identified:
- Neurotransmitter Modulation:
- Anticancer Activity:
In Vitro Studies
Recent studies have demonstrated the biological activity of this compound through various in vitro assays:
| Study | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| A431 (human epidermoid carcinoma) | <10 | Induction of apoptosis via receptor modulation | |
| Jurkat (human T lymphocyte) | 15 | Cytotoxicity through receptor interaction |
These findings highlight the compound's potential as an anticancer agent, particularly in targeting specific cancer types.
Case Studies
Several case studies have explored the therapeutic implications of piperazine derivatives similar to this compound:
- A study on piperazine derivatives indicated significant neuroprotective effects in animal models of Parkinson's disease, attributed to their ability to enhance dopaminergic transmission .
- Another investigation focused on the anticancer properties of piperazine-based compounds, revealing that structural modifications could lead to enhanced efficacy against various tumor types .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-fluoro-5-(piperazin-1-yl)benzoate hydrochloride, and how can intermediates be optimized?
- Methodological Answer : A plausible route involves nucleophilic substitution of a halogen (e.g., bromine or chlorine) at the 5-position of a fluorobenzoate ester with piperazine. For example, ethyl 2-fluoro-5-bromomethylbenzoate (similar to intermediates in PARP inhibitor synthesis) can react with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine-substituted intermediate, followed by ester hydrolysis and HCl salt formation . Optimization includes controlling reaction temperature (60–80°C) and using anhydrous solvents to minimize side products.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) to assess purity (>95%) and confirm absence of unreacted precursors. Structural confirmation requires ¹H/¹³C NMR (e.g., δ ~3.5 ppm for piperazine protons, δ ~165 ppm for ester carbonyl) and high-resolution mass spectrometry (HRMS) to verify the molecular ion [M+H]⁺ .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group or piperazine oxidation. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can identify degradation products, monitored via HPLC .
Advanced Research Questions
Q. How can conflicting solubility data in different solvents be resolved during formulation?
- Methodological Answer : Solubility discrepancies (e.g., in DMSO vs. aqueous buffers) may arise from protonation states. Perform pH-dependent solubility profiling (pH 1–10) using UV-Vis spectroscopy. For example, the hydrochloride salt shows higher solubility in acidic buffers (pH 3–5) due to piperazine protonation, while neutral forms precipitate in PBS (pH 7.4) .
Q. What strategies mitigate piperazine ring oxidation during long-term biological assays?
- Methodological Answer : Add antioxidants (e.g., 0.1% ascorbic acid) to cell culture media or buffer systems. Monitor oxidation products (e.g., N-oxides) via LC-MS and validate assay conditions under hypoxia (5% O₂) to mimic physiological environments .
Q. How can trace impurities (e.g., de-fluorinated byproducts) be quantified and controlled?
- Methodological Answer : Employ LC-MS/MS with selective ion monitoring (SIM) for fluorine-specific fragments (e.g., m/z 19 for F⁻). Adjust synthetic steps (e.g., reduce reaction time or lower temperature) to minimize defluorination. Validate impurity profiles against pharmacopeial guidelines (e.g., ICH Q3A/B thresholds) .
Q. What in vitro models are suitable for assessing the compound’s pharmacokinetic (PK) properties?
- Methodological Answer : Use Caco-2 cell monolayers to evaluate intestinal permeability (Papp >1×10⁻⁶ cm/s indicates good absorption). Microsomal stability assays (human liver microsomes, NADPH cofactor) assess metabolic liability. Plasma protein binding can be measured via equilibrium dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
